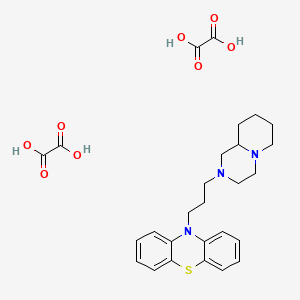
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. One common approach is the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This core is then further functionalized to introduce the phenothiazine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but differs in the attached functional groups.
Octahydro-2H-pyrido[1,2-a]pyrazine: A simpler compound with a similar core but lacking the phenothiazine moiety.
Uniqueness
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is unique due to its combination of the octahydro-2H-pyrido[1,2-a]pyrazine core and the phenothiazine moiety.
Propriétés
Numéro CAS |
33492-19-2 |
|---|---|
Formule moléculaire |
C27H33N3O8S |
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]phenothiazine;oxalic acid |
InChI |
InChI=1S/C23H29N3S.2C2H2O4/c1-3-11-22-20(9-1)26(21-10-2-4-12-23(21)27-22)15-7-13-24-16-17-25-14-6-5-8-19(25)18-24;2*3-1(4)2(5)6/h1-4,9-12,19H,5-8,13-18H2;2*(H,3,4)(H,5,6) |
Clé InChI |
PKHMUPRBGWAHCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
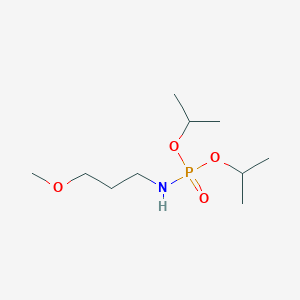
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
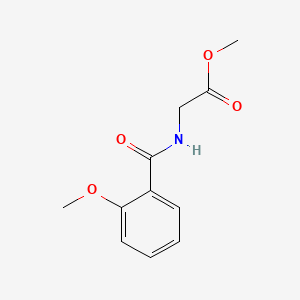
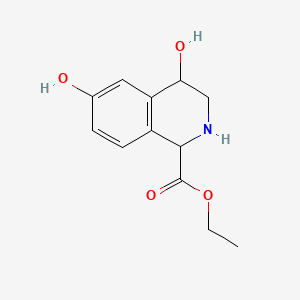

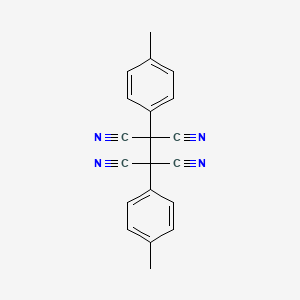

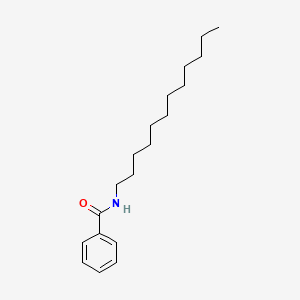
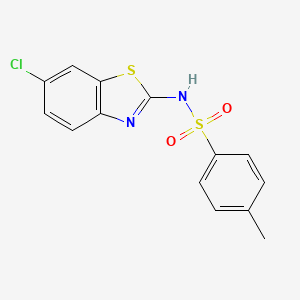
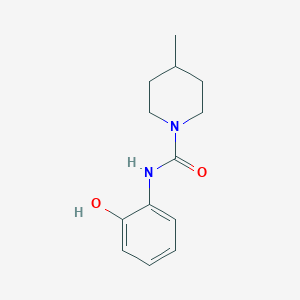
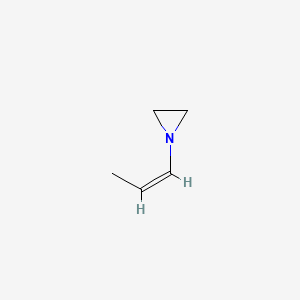
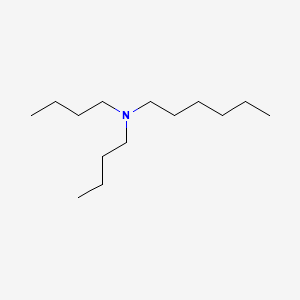
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
